(E)-N,N-diethyl-3-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide
Description
The compound “(E)-N,N-diethyl-3-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide” is a sulfonamide derivative featuring a pyrazole-hydrazinylidene backbone. Its structure integrates a benzenesulfonamide group substituted with diethylamine at the N-terminus and a phenyl-substituted pyrazole moiety linked via an (E)-hydrazinylidene bridge. While direct crystallographic data for this compound are unavailable in the provided evidence, analogous structures (e.g., pyrazole-sulfonamide hybrids) have been resolved using SHELXL and visualized via ORTEP , highlighting the importance of stereochemistry in such systems.
Properties
IUPAC Name |
3-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-4-25(5-2)29(27,28)18-13-9-10-16(14-18)22-23-19-15(3)24-26(20(19)21)17-11-7-6-8-12-17/h6-14H,4-5,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDGRGADTVGKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N,N-diethyl-3-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazones with benzenesulfonamide derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the products are characterized using techniques like NMR and IR spectroscopy to confirm their structure.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of related compounds, suggesting that this compound may possess similar effects. The compound's mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes .
COX Inhibition
The compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory response, and selective inhibition can lead to therapeutic effects in conditions such as arthritis. Studies have shown that derivatives with similar structures exhibit varying degrees of COX-I and COX-II inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
This table illustrates the potency and selectivity of related compounds compared to established inhibitors like Celecoxib.
Anti-inflammatory Effects
In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation markers, indicating potential use in treating inflammatory diseases. For instance, a specific derivative showed a reduction in edema in animal models, supporting its role as an anti-inflammatory agent .
Case Studies
- Study on Antimicrobial Efficacy : A series of pyrazole hybrids were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the pyrazole structure enhanced antimicrobial activity significantly.
- COX Inhibition Study : A comparative analysis was conducted on several pyrazole derivatives for their COX inhibitory activity. The study found that modifications at specific positions on the pyrazole ring could either enhance or diminish inhibitory effects, providing insights into structure-activity relationships.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (E)-N,N-diethyl-3-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against different cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro assays demonstrated significant cytotoxicity, suggesting that the compound could inhibit cell proliferation effectively. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been investigated, with preliminary studies indicating its efficacy in inhibiting inflammatory mediators. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for leukotriene synthesis involved in inflammatory responses . This positions the compound as a candidate for treating conditions such as asthma and rheumatoid arthritis.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that allow for structural modifications aimed at enhancing its biological activity. The development of various derivatives has been a focus area, enabling researchers to explore structure–activity relationships (SAR) that can lead to more potent compounds .
Case Study 1: Cytotoxicity Evaluation
A study conducted on synthesized derivatives of the compound revealed that modifications to the pyrazole ring significantly affected cytotoxicity levels against HCT-116 cells. The most effective derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Case Study 2: In Silico Studies
In silico molecular docking studies have been employed to predict binding affinities and interactions with biological targets. These studies have provided insights into the compound's potential mechanisms of action, supporting further experimental validation .
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
The hydrazinyl group participates in condensation reactions with β-ketoesters or diketones. For example:
-
Reaction with diethyl malonate under acidic conditions forms ester derivatives.
-
Reaction with ethyl acetoacetate yields pyrazolone derivatives via cyclization .
Table 1: Reaction outcomes with carbonyl reagents
Formation of Thiourea Derivatives
Reaction with phenyl isothiocyanate produces thiourea-linked products:
textR–NH–NH₂ + Ph–N=C=S → R–NH–C(=S)–NH–Ph
This reaction occurs in ethanol under reflux, with NH proton signals observed at 9.00–11.08 ppm in ¹H-NMR .
Cyclization Reactions
The pyrazolylidene moiety facilitates heterocycle formation:
-
Schiff base formation : Reacts with aldehydes (e.g., 6,6-dimethyl-4-oxo-indole-2-carbaldehyde) to generate azomethine derivatives .
-
Pyrazoline ring closure : Treatment with hydrazine hydrate yields fused triazinoquinoxaline systems .
Table 2: Cyclization products and characterization
Sulfonamide Group Reactivity
The benzenesulfonamide group undergoes:
-
Nucleophilic substitution : Reacts with alkyl halides or aryl chlorides to form N-substituted derivatives .
-
Hydrolysis : Under strong acidic conditions, the sulfonamide bond cleaves to yield sulfonic acids and amines.
Example reaction :
textAr–SO₂–N(Et)₂ + R–X → Ar–SO₂–N(Et)–R + HX
Yields depend on solvent polarity and temperature, though specific data for this compound remains unpublished .
Oxidation and Reduction Pathways
-
Oxidation : The imino group (C=N) in the pyrazole ring oxidizes to a carbonyl group (C=O) using KMnO₄/H⁺.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azo (–N=N–) linkage to hydrazine (–NH–NH–) .
Biological Activity Correlation
Derivatives of this compound show COX-II inhibition (IC₅₀ = 0.2–1.33 μM) through interactions with the enzyme’s hydrophobic pocket, as demonstrated by analogs with similar pyrazole-sulfonamide architectures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and applications:
Key Findings:
Sulfonamide-Pyrazole Hybrids : Compounds like the target molecule and those in leverage the sulfonamide group’s electron-withdrawing properties to enhance binding to biological targets. The pyrazole ring contributes to planarity and π-π stacking interactions.
Hydroxy/Diazenyl Groups: In , hydroxy and diazenyl groups may facilitate hydrogen bonding or redox activity, critical for antioxidant effects.
Biological Activity: The diuretic activity predicted for the compound in aligns with sulfonamides’ historical use as carbonic anhydrase inhibitors.
Research Methodologies and Tools
Crystallography : SHELX programs (e.g., SHELXL ) and ORTEP were used to resolve analogous structures, emphasizing the (E)-configuration’s stability in hydrazinylidene systems.
Spectroscopy : 1H-NMR and FTIR data (e.g., ) confirm the presence of hydrazine and sulfonamide functional groups in related compounds.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be validated?
The compound’s synthesis likely involves multi-step routes, including:
- Hydrazone formation : Condensation of a pyrazole-4-carboxaldehyde derivative with a benzenesulfonamide-hydrazine intermediate under acidic conditions (e.g., ethanol/H2SO4 reflux) .
- Functional group protection : Diethylamine groups may require protection during sulfonamide formation to avoid side reactions .
- Validation : Intermediates should be characterized via elemental analysis (CHNS), FT-IR (to confirm hydrazone C=N stretches at ~1600 cm<sup>-1</sup>), and <sup>1</sup>H/<sup>13</sup>C NMR (to verify substituent regiochemistry) .
Q. How can the purity and structural integrity of the compound be confirmed experimentally?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV-Vis at 254 nm) .
- Spectroscopy :
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion matching theoretical mass).
- X-ray crystallography : Resolve the (E)-configuration of the hydrazone bond and pyrazole tautomerism, if applicable .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Anticonvulsant activity : Test against maximal electroshock (MES) or pentylenetetrazol (scPTZ)-induced seizures in rodent models, with dose-response analysis (e.g., ED50 determination) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish a safety window .
Advanced Research Questions
Q. How can computational methods elucidate its binding mechanisms with biological targets?
- Molecular docking : Model interactions with GABAA receptors or carbonic anhydrase isoforms (targets for sulfonamide derivatives) using AutoDock Vina. Focus on hydrogen bonding with sulfonamide O atoms and hydrophobic contacts with the pyrazole-phenyl group .
- DFT calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-sulfonamide hybrids?
- Substituent variation : Compare analogues with 3-methyl vs. 5-imino modifications on the pyrazole ring. For example, 3-methyl groups enhance steric hindrance, potentially improving target selectivity .
- Meta-analysis : Cross-reference data from analogues like N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (O-1302), where methoxy/fluoro substituents altered potency by 10-fold .
Q. How can tautomeric equilibria of the pyrazole-imino group affect experimental outcomes?
- Dynamic NMR : Monitor proton shifts in DMSO-d6 to detect tautomerization between 5-imino and 4-keto forms, which may alter binding affinity .
- pH-dependent studies : Adjust buffer conditions (pH 5–8) to stabilize specific tautomers and correlate with activity changes .
Methodological Considerations
Data Contradictions and Solutions
- Contradiction : Discrepancies in anticonvulsant activity between MES and scPTZ models.
- Contradiction : Variable IC50 values in enzyme inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
